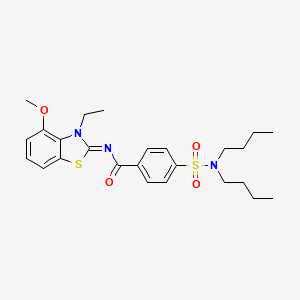

1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

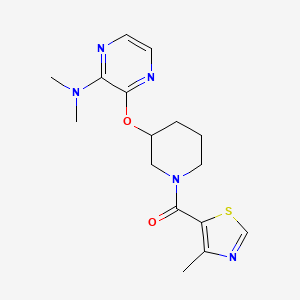

1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is a compound used for proteomics research applications . It is a derivative of piperazine with mild stimulant effects and hallucinogenic properties .

Synthesis Analysis

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets used in the construction of fluorinated pharmacons . The synthesis of such compounds involves various methods, including the trifluoromethylation of carboxylic acids .Molecular Structure Analysis

The molecular formula of 1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is C11H13F3N2O2S, and its molecular weight is 294.29 .Chemical Reactions Analysis

Trifluoromethyl ketones, which are related to the compound , are used as synthons in the construction of fluorinated pharmacons . The reactions of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 have been studied .Scientific Research Applications

Antitumor and Anticancer Research

Research has explored the synthesis and evaluation of derivatives bearing the piperazine moiety for their potential anticancer activities. One study synthesized a series of 1,2,4-triazine derivatives integrated with piperazine amide moieties and evaluated their antitumor activity against breast cancer cells. Compounds with specific phenyl substitutions exhibited promising antiproliferative properties, suggesting the significance of piperazine derivatives in developing anticancer drugs (Yurttaş et al., 2014).

Anticonvulsant and Antimicrobial Applications

Another area of interest is the development of compounds with anticonvulsant and antimicrobial properties. A study focused on synthesizing 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, including substituted piperazine derivatives, to evaluate their anticonvulsant and antimicrobial activities. Some compounds demonstrated significant activity, highlighting the therapeutic potential of piperazine derivatives in treating seizures and infections (Aytemi̇r et al., 2004).

Enzymatic and Metabolic Studies

Research also extends to understanding the metabolic pathways and enzymatic interactions of piperazine derivatives. A detailed study on the oxidative metabolism of a novel antidepressant, Lu AA21004, revealed insights into the enzymes involved in its metabolism. Such studies are crucial for drug development, providing information on drug interactions, side effects, and effective dosage formulations (Hvenegaard et al., 2012).

Agricultural Applications

The versatility of piperazine derivatives extends to the agricultural sector, where novel insecticides based on piperazine scaffolds are being developed. These compounds target specific neurotransmitter receptors in pests, offering a new approach to pest control with potentially less environmental impact (Cai et al., 2010).

Molecular Design and Synthesis

The design and synthesis of piperazine derivatives for pharmacological applications remain an area of active research. Novel derivatives are continually being synthesized to explore their therapeutic potential, including as anticonvulsant, antidepressant, and antimicrobial agents. These efforts underscore the importance of structural modification in enhancing biological activity and selectivity (Kumar et al., 2017).

properties

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N2O2S/c1-14-11-15(2)19(16(3)12-14)28(26,27)25-9-7-24(8-10-25)18-6-4-5-17(13-18)20(21,22)23/h4-6,11-13H,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTOHYYKBCANGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-Methyl-1-[(4-methylpiperazin-1-yl)carbonyl]butyl}isoindolin-1-one](/img/structure/B2773109.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B2773113.png)

![N-{4-[1-cyclohexanecarbonyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2773126.png)

![2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2773127.png)